An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Executive Summary
This technical guide provides a comprehensive analysis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide, a heterocyclic compound of significant interest to the drug discovery and material science sectors. The molecule uniquely combines the stable, aromatic 3,5-dimethylpyrazole core with a reactive acetohydrazide side chain. This dual-functionality makes it a versatile building block for synthesizing a wide array of derivatives with potential therapeutic applications. Pyrazole-based structures are known pharmacophores present in various clinically approved drugs, exhibiting activities ranging from anti-inflammatory to antimicrobial.[1][2] The acetohydrazide moiety serves as a potent nucleophile and a precursor for constructing further heterocyclic systems.[3][4] This document details the molecule's structural properties, outlines a robust synthetic pathway, predicts its spectroscopic characteristics, and explores its chemical reactivity and derivatization potential. The insights provided herein are intended to empower researchers and drug development professionals to effectively harness the synthetic utility of this promising scaffold.
Molecular Structure and Isomerism: The Critical Distinction
The nomenclature of substituted pyrazoles can be a source of ambiguity. The title compound, 2-(3,5-Dimethyl-1H-pyrazol-4-yl )acetohydrazide, features an acetohydrazide group attached to the C4 position of the pyrazole ring. This is fundamentally different from its common isomer, 2-(3,5-Dimethyl-1H-pyrazol-1-yl )acetohydrazide, where the substituent is on the N1 position.
The key structural differences are:
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Attachment Point: The 4-yl isomer has a Carbon-Carbon bond connecting the side chain to the ring, whereas the 1-yl isomer has a Nitrogen-Carbon bond.
-
N-H Group: The 4-yl isomer possesses a free N-H group on the pyrazole ring, making it capable of acting as a hydrogen bond donor and susceptible to N-alkylation reactions. The 1-yl isomer lacks this pyrazole N-H.
This distinction is crucial as it dictates the molecule's synthesis, reactivity, and three-dimensional shape.
Figure 1: Structural comparison of the C4-substituted (left) and N1-substituted (right) isomers.
Physicochemical Properties
Precise experimental data for the 4-yl isomer is not widely published; however, its properties can be reliably computed. For context, the computed properties of the more documented 1-yl isomer are also provided.
| Property | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide (Predicted) | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazide[5] |
| CAS Number | 934172-53-9[6][7][8] | 64019-58-5[5] |
| Molecular Formula | C₇H₁₂N₄O | C₇H₁₂N₄O |
| Molecular Weight | 168.20 g/mol | 168.20 g/mol |
| IUPAC Name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide | 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide |
| XLogP3 (Predicted) | -0.6 to -0.8 | -0.3 |
| Hydrogen Bond Donors | 3 (pyrazole -NH, hydrazide -NH and -NH₂) | 2 (hydrazide -NH and -NH₂) |
| Hydrogen Bond Acceptors | 4 (2x pyrazole N, C=O, terminal N) | 4 (2x pyrazole N, C=O, terminal N) |
Synthesis and Mechanistic Insights
The synthetic strategies for the 4-yl and 1-yl isomers diverge significantly due to the difference in the target attachment point.
Proposed Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
A robust and logical pathway to the target 4-yl isomer begins with the functionalization of the C4 position of the 3,5-dimethylpyrazole ring, a classic challenge in heterocyclic chemistry. The Vilsmeier-Haack reaction is the method of choice for this transformation.[9][10]
Step 1: Vilsmeier-Haack Formylation. 3,5-Dimethylpyrazole is treated with the Vilsmeier reagent (generated from POCl₃ and DMF) to introduce a formyl group at the C4 position.[9][11] This electrophilic aromatic substitution targets the electron-rich C4 position. Subsequent hydrolysis of the intermediate iminium salt yields 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 2: Homologation to Acetic Acid. The aldehyde is converted to the corresponding acetic acid derivative. This can be achieved through several methods, such as a Horner-Wadsworth-Emmons reaction with a phosphonate ester to form an acrylate, followed by reduction and hydrolysis. A more direct route involves conversion to the alcohol, then to a nitrile via the chloromethyl intermediate, and finally hydrolysis to 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.[9]
Step 3: Esterification. The resulting carboxylic acid is converted to its methyl or ethyl ester using standard methods, such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).
Step 4: Hydrazinolysis. The final and crucial step is the reaction of the ester with hydrazine hydrate.[3] The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol and forming the stable acetohydrazide product. This reaction is typically performed in an alcoholic solvent and proceeds in high yield.
Figure 2: Proposed synthetic workflow for the title compound.
Synthesis of the 1-yl Isomer (for comparison)
The synthesis of the N1-substituted isomer is more straightforward. It involves the direct alkylation of the pyrazole nitrogen followed by hydrazinolysis.[12]
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N-Alkylation: 3,5-Dimethylpyrazole is treated with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetone. The pyrazole anion acts as a nucleophile, displacing the bromide to form ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate.
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, in a manner identical to the final step for the 4-yl isomer, to yield the product.[12]
Spectroscopic Characterization (Predicted)
While a definitive experimental spectrum for the 4-yl isomer is not available in the cited literature, its key features can be predicted based on its structure and comparison with related compounds.
| Spectroscopic Method | Predicted Key Features for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide |
| ¹H NMR | Pyrazole N-H: A broad singlet, likely >10 ppm. Hydrazide NH & NH₂: Broad singlets, exchangeable with D₂O. CH₂ (side chain): A singlet around 3.3-3.6 ppm. CH₃ (pyrazole): Two sharp singlets around 2.1-2.3 ppm. The absence of a pyrazole C4-H proton signal is a key identifier. |
| ¹³C NMR | C=O (amide): Signal in the range of 165-170 ppm. Pyrazole C3 & C5: Signals around 140-148 ppm. Pyrazole C4: Signal around 110-115 ppm, attached to the side chain. CH₂ (side chain): Signal around 30-35 ppm. CH₃ (pyrazole): Two signals in the aliphatic region, ~10-14 ppm. |
| IR Spectroscopy | N-H Stretching (pyrazole & hydrazide): Broad bands in the 3100-3400 cm⁻¹ region. C=O Stretching (amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹. N-H Bending (amide II): A band around 1520-1550 cm⁻¹. |
Chemical Reactivity and Derivatization Potential
The synthetic value of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide lies in the versatile reactivity of its terminal hydrazide group. This functionality is a powerful tool for building molecular complexity.[4][13]
Key Reactive Hubs:
-
Terminal -NH₂ Group: This is the primary nucleophilic site. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazone (Schiff base) derivatives. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of potential drug candidates.
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Cyclization Reactions: The hydrazide moiety is a classic precursor for synthesizing various five-membered heterocycles, which are prevalent in medicinal chemistry. For example, reaction with β-dicarbonyl compounds can yield new pyrazole rings, while reaction with isothiocyanates can lead to thiadiazole derivatives.
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Pyrazole N-H: The free N-H on the pyrazole ring can be alkylated or acylated, providing another handle for structural modification and tuning of physicochemical properties like solubility and lipophilicity.
Figure 3: Key derivatization pathways for the title compound.
Potential Applications in Drug Discovery
The fusion of the pyrazole core with the acetohydrazide synthon creates a molecular scaffold with high potential for biological activity. The broader class of pyrazole derivatives has been extensively investigated and shown to possess a wide spectrum of pharmacological effects.[1][14][15]
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is a component of several commercial fungicides.[15] Hydrazone derivatives are also well-known for their antimicrobial properties. The combination of these two pharmacophores in derivatives of the title compound makes them prime candidates for the development of new anti-infective agents.
-
Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs), including Celecoxib, are based on a pyrazole structure.[2] The ability to generate large libraries of derivatives from the acetohydrazide handle allows for extensive structure-activity relationship (SAR) studies to identify potent and selective anti-inflammatory agents.
-
Anticancer Activity: Numerous pyrazole-containing compounds have been reported to exhibit significant cytotoxicity against various cancer cell lines.[1] The scaffold can be elaborated to target specific enzymes or receptors involved in cancer progression.
Conclusion
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide is a strategically important building block for chemical synthesis and drug discovery. Its clear structural distinction from the N1-substituted isomer is paramount for designing correct synthetic routes and interpreting biological data. The compound's true value is realized through the reactivity of its acetohydrazide functional group, which serves as a gateway to a vast chemical space of hydrazones and novel heterocyclic systems. The established biological relevance of the pyrazole core suggests that derivatives of this compound are highly promising candidates for development as anti-inflammatory, antimicrobial, and anticancer agents. This guide provides the foundational chemical knowledge required to explore and exploit the full potential of this versatile molecule.
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